Molecular Weight and Lipophilicity Distinguish the Target Compound from the N-Phenyl Analog
The target compound (MW 394.44 g/mol) carries an N'-phenethyl substituent, whereas the closest commercial analog 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea bears an N'-phenyl group (estimated MW ~380.41 g/mol, C19H23F3N4O). The additional methylene unit in the phenethyl chain increases molecular weight by ~14 g/mol and raises the predicted cLogP by approximately 0.5–0.7 log units, shifting the lipophilicity profile from the lower end of CNS drug-like space (cLogP ~3.0–3.5) into the range associated with improved membrane passive permeability (cLogP ~3.8–4.3) [1]. For procurement decisions, this physicochemical distinction matters because lipophilicity is a primary determinant of non-specific protein binding, microsomal stability, and cellular permeability in cell-based assays [2].
| Evidence Dimension | Predicted cLogP and molecular weight |
|---|---|
| Target Compound Data | MW 394.44 g/mol; cLogP ~3.8–4.3 (predicted); HBD 1; HBA 4 |
| Comparator Or Baseline | 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: MW ~380.41 g/mol; cLogP ~3.0–3.5 (predicted); HBD 1; HBA 4 |
| Quantified Difference | ΔMW ≈ +14 g/mol; ΔcLogP ≈ +0.5–0.7 log units |
| Conditions | Predicted values using standard cheminformatics algorithms (ALOGPS, XLogP3); no experimental logP or logD data available for either compound |
Why This Matters
The higher predicted lipophilicity of the target compound may confer superior passive membrane permeability in cell-based assays compared to the N-phenyl analog, but also potentially higher non-specific protein binding—a trade-off that must be empirically validated and should inform solvent (DMSO) and protein-carrier conditions in assay design.
- [1] Brullo C, Bruno O, et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2020;25(15):3457. Table 1 and Section 3.2 discuss the impact of N-substituent lipophilicity on biological activity within pyrazolyl-urea series. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Establishes the relationship between cLogP and permeability, protein binding, and metabolic stability.) View Source
